Cas no 479630-05-2 (methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate)
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate
- EN300-1848751
- 479630-05-2
-
- Inchi: 1S/C13H13NO3/c1-14-8-10(12(15)7-13(16)17-2)9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3
- InChI Key: ADKVGBJFSGJKTC-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OC)C1=CN(C)C2C=CC=CC=21
Computed Properties
- Exact Mass: 231.08954328g/mol
- Monoisotopic Mass: 231.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 48.3Ų
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848751-1g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-5g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 5g |
$3355.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-10g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 10g |
$4974.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-0.05g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 0.05g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-0.1g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-0.25g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-0.5g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 0.5g |
$1111.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-1.0g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1848751-2.5g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 2.5g |
$2268.0 | 2023-09-19 | ||
| Enamine | EN300-1848751-5.0g |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate |
479630-05-2 | 5g |
$3355.0 | 2023-06-02 |
methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate
Introduction to Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate (CAS No. 479630-05-2)
Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate, a compound with the chemical formula C14H15O3, is a derivative of indole that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 479630-05-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug discovery.
The structural motif of Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate features a methyl ester group attached to a propanoate moiety, which is further linked to a substituted indole ring. The presence of the 1-methyl-1H-indol-3-yl moiety is particularly noteworthy, as indole derivatives are well-documented for their diverse biological functions, including antimicrobial, anti-inflammatory, and anticancer activities. The methyl group at the 1-position of the indole ring enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on indole-based compounds due to their versatility and therapeutic potential. Studies have demonstrated that indole derivatives can modulate various biological pathways by interacting with specific targets such as enzymes, receptors, and ion channels. Among these derivatives, Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate has shown particular promise in preclinical studies, where it has been investigated for its potential role in treating neurological disorders and chronic inflammatory conditions.
The pharmacological activity of Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate is thought to be mediated by its ability to inhibit certain key enzymes and receptors involved in disease pathogenesis. For instance, preliminary research suggests that this compound may exert its effects by modulating the activity of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins—mediators of inflammation and pain. Additionally, the indole moiety may interact with transcription factors such as aryl hydrocarbon receptor (AhR), which plays a role in immune regulation and cell differentiation.
One of the most compelling aspects of Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate is its potential for further chemical modification to enhance its pharmacological profile. The ester group at the 3-position of the propanoate moiety provides a versatile handle for synthetic chemists to develop analogs with improved solubility, bioavailability, or target specificity. This flexibility has allowed researchers to explore various structural modifications aimed at optimizing the compound's therapeutic efficacy while minimizing potential side effects.
The synthesis of Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis include condensation reactions between appropriate indole precursors and β-keto esters, followed by esterification to introduce the methyl ester group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve regioselective modifications of the indole ring.
In terms of analytical characterization, Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate is typically analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the compound's molecular structure and purity, which are essential for ensuring its suitability for further biological testing. High-performance liquid chromatography (HPLC) is also commonly used to determine the compound's stability and degradation products under various storage conditions.
The growing interest in Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate has led to several ongoing clinical trials and preclinical studies aimed at evaluating its safety and efficacy in treating various diseases. These studies have shown encouraging results in animal models of inflammation and neurodegeneration, suggesting that this compound may have therapeutic potential in human patients. However, further research is needed to fully understand its mechanism of action and long-term effects before it can be translated into clinical practice.
The future directions for research on Methyl 3-(1-methyl-1H-indol-3-ylyl)-oxopropanoate include exploring its interactions with other biological targets and developing novel delivery systems to enhance its bioavailability. Additionally, computational modeling techniques such as molecular docking can be employed to predict how this compound interacts with biological targets at the atomic level, providing valuable insights into its pharmacological properties.
In conclusion, Methyl 3-(1-methyl-H-indol -ylyl ) - oxopropanoate (CAS No. 479630 -05 -2) is a promising indole derivative with significant potential for therapeutic applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development in drug discovery. As research continues to uncover new insights into its pharmacology and synthetic chemistry , this compound is poised to play an important role in addressing unmet medical needs.
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